molecular formula C11H15NO4 B1305869 N-(2-Furoyl)leucine CAS No. 1361143-17-0

N-(2-Furoyl)leucine

Cat. No.: B1305869
CAS No.: 1361143-17-0
M. Wt: 225.24 g/mol
InChI Key: LXBURZIESWDWIV-UHFFFAOYSA-N
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Description

N-(2-Furoyl)leucine is a derivative of leucine, an essential amino acid, where the amino group is acylated with a furoyl group.

Biochemical Analysis

Biochemical Properties

N-(2-Furoyl)leucine plays a significant role in biochemical reactions, particularly in the context of amino acid metabolism. It interacts with various enzymes and proteins, influencing their activity and function. One of the key interactions involves the enzyme leucine aminopeptidase, which catalyzes the hydrolysis of leucine-containing peptides. This compound can act as a substrate for this enzyme, leading to the release of leucine and the furoyl group. Additionally, this compound may interact with transport proteins that facilitate its uptake and distribution within cells .

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it can activate the mammalian target of rapamycin (mTOR) signaling pathway, which plays a crucial role in regulating protein synthesis, cell growth, and metabolism. By modulating this pathway, this compound can enhance protein synthesis and promote cell growth . Furthermore, it may affect the expression of genes involved in amino acid metabolism and energy homeostasis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to changes in their activity and function. At the molecular level, this compound can bind to enzymes such as leucine aminopeptidase, influencing their catalytic activity. Additionally, it may act as an allosteric modulator of certain proteins, altering their conformation and function. These interactions can result in the activation or inhibition of various biochemical pathways, ultimately affecting cellular processes such as protein synthesis and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time, depending on factors such as stability, degradation, and long-term exposure. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound may lead to changes in cellular function, including alterations in gene expression and metabolic activity. These effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors when studying this compound.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary depending on the dosage administered. At low doses, this compound may promote protein synthesis and enhance metabolic activity, leading to improved growth and development . At higher doses, it may exhibit toxic or adverse effects, including disruptions in glucose homeostasis and metabolic imbalances. These threshold effects highlight the need for careful dosage optimization when using this compound in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to amino acid metabolism and energy production. It can be metabolized by enzymes such as leucine aminopeptidase, leading to the release of leucine and the furoyl group . Additionally, this compound may influence the activity of enzymes involved in the mTOR signaling pathway, thereby affecting protein synthesis and energy homeostasis. These metabolic interactions underscore the importance of this compound in regulating cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transport proteins and binding proteins. These proteins help to ensure the efficient uptake and localization of this compound, allowing it to exert its biochemical effects . Once inside the cell, this compound can be distributed to various cellular compartments, where it interacts with enzymes and other biomolecules to modulate their activity.

Subcellular Localization

This compound is localized to specific subcellular compartments, where it can exert its effects on cellular function. It may be directed to these compartments by targeting signals or post-translational modifications that guide its localization . For example, this compound may be localized to the cytosol, nucleus, or mitochondria, where it interacts with enzymes and proteins involved in metabolic processes. This subcellular localization is crucial for the proper functioning of this compound and its role in cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Furoyl)leucine can be synthesized through the acylation of leucine with 2-furoyl chloride. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-Furoyl)leucine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of furoic acid derivatives, while reduction can yield modified leucine derivatives .

Scientific Research Applications

N-(2-Furoyl)leucine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    N-(2-Furoyl)glycine: Another N-acyl-alpha amino acid with similar properties but different biological activities.

    N-Acetyl-L-leucine: A derivative of leucine with an acetyl group instead of a furoyl group.

    N-Formylmethionine: An N-acyl amino acid with a formyl group

Uniqueness

N-(2-Furoyl)leucine is unique due to its specific acylation with a furoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-(furan-2-carbonylamino)-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-7(2)6-8(11(14)15)12-10(13)9-4-3-5-16-9/h3-5,7-8H,6H2,1-2H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXBURZIESWDWIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601309116
Record name N-(2-Furanylcarbonyl)leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601309116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1361143-17-0
Record name N-(2-Furanylcarbonyl)leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1361143-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Furanylcarbonyl)leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601309116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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